(2R)-2-(3-chlorophenyl)pyrrolidine
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Overview
Description
Molecular Structure Analysis
The molecular formula of “(2R)-2-(3-chlorophenyl)pyrrolidine” is C10H12ClN . Its molecular weight is 181.66 . The InChI code is 1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 .Physical And Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
- Antipsychotic Agents : Researchers have explored the potential of (2R)-2-(3-chlorophenyl)pyrrolidine derivatives as antipsychotic drugs. These compounds may modulate neurotransmitter receptors and impact dopamine and serotonin signaling pathways .
- Chiral Ligands : this compound serves as a chiral ligand in asymmetric catalysis. It can facilitate enantioselective transformations, making it valuable in synthetic chemistry .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302 and H317 , which indicate that it is harmful if swallowed and may cause an allergic skin reaction, respectively. The precautionary statement is P280 , which advises wearing protective gloves/protective clothing/eye protection/face protection.
properties
IUPAC Name |
(2R)-2-(3-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTPGDGQKPCDMC-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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